

# Early-Phase Clinical Trial Results for Lomedeucitinib: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lomedeucitinib*

Cat. No.: *B12381395*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lomedeucitinib** (BMS-986322) is an investigational, orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of various immune-mediated diseases, including psoriasis. By selectively targeting TYK2, **Lomedeucitinib** aims to modulate the inflammatory cascade while potentially offering a more favorable safety profile compared to less selective JAK inhibitors. This technical guide provides a comprehensive overview of the available information on the early-phase clinical trials of **Lomedeucitinib**, with a focus on its mechanism of action, and available trial protocols.

## Mechanism of Action: TYK2 Inhibition in Psoriasis

**Lomedeucitinib** exerts its therapeutic effect by inhibiting the TYK2 enzyme, which plays a crucial role in the signaling of pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons. In psoriasis, the IL-23/Th17 axis is a central pathogenic pathway. The binding of IL-23 to its receptor on T-cells activates TYK2 and JAK2, leading to the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3). Activated STAT3 then translocates to the nucleus, promoting the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17 and IL-22. These cytokines drive the characteristic inflammation, keratinocyte hyperproliferation, and plaque

formation seen in psoriasis. By inhibiting TYK2, **Lomedeucitinib** disrupts this signaling cascade, thereby reducing the production of downstream inflammatory mediators.

Below is a diagram illustrating the TYK2 signaling pathway in the context of psoriasis.



[Click to download full resolution via product page](#)

**Caption:** Lomedeucitinib inhibits the TYK2-mediated signaling cascade.

## Early-Phase Clinical Trial Results

Despite the completion of several early-phase clinical trials for **Lomedeucitinib**, detailed quantitative results from these studies are not publicly available at this time. Bristol Myers Squibb, the developer of **Lomedeucitinib**, has reportedly deprioritized the development of this compound. Consequently, the comprehensive data on pharmacokinetics, pharmacodynamics, efficacy, and safety required for a detailed quantitative analysis has not been published in peer-reviewed literature or presented at scientific conferences.

The following sections summarize the available information on the key early-phase trials based on clinical trial registry data.

## Data Presentation

As of the current date, no specific quantitative data from Phase 1 or Phase 2 clinical trials of **Lomedeucitinib** has been publicly released. Therefore, the creation of summary tables for pharmacokinetic parameters, efficacy endpoints, and adverse events is not possible. It is known that a Phase 2 study in plaque psoriasis successfully established proof-of-concept, however the specific data remains undisclosed.

## Experimental Protocols

Below are the summarized experimental protocols for the key early-phase clinical trials of **Lomedeucitinib**, based on information from publicly accessible clinical trial registries.

### Phase 2 Study in Moderate-to-Severe Psoriasis (NCT05730725)

- Study Title: A Multi-Center, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Phase 2 Study to Evaluate the Clinical Efficacy and Safety of BMS-986322 in Participants With Moderate-to-Severe Psoriasis.
- Primary Objective: To evaluate the clinical efficacy and safety of **Lomedeucitinib** in participants with moderate-to-severe psoriasis.[\[1\]](#)
- Study Design: This was a randomized, double-blind, placebo-controlled, parallel assignment study.[\[1\]](#)
- Inclusion Criteria:
  - Adults aged 18 to 70 years.[\[1\]](#)
  - Diagnosis of plaque psoriasis for at least 6 months.[\[1\]](#)
  - Psoriasis Area and Severity Index (PASI) score  $\geq 12$ .[\[1\]](#)
  - static Physician's Global Assessment (sPGA) score  $\geq 3$ .[\[1\]](#)
  - Body surface area (BSA) involvement  $\geq 10\%$ .[\[1\]](#)

- Exclusion Criteria:
  - History of or current diagnosis of erythrodermic, pustular, or guttate psoriasis.[[1](#)]
  - Active, ongoing inflammatory diseases other than psoriasis that might confound the evaluation of the benefit of the investigational drug.[[1](#)]
- Intervention: Participants were randomized to receive either one of several doses of **Lomedeucitinib** or a placebo, administered orally.[[2](#)]
- Primary Outcome Measures: The primary outcome was the proportion of participants achieving at least a 75% reduction in PASI score (PASI 75) from baseline at Week 12.[[1](#)]
- Secondary Outcome Measures:
  - Proportion of participants achieving an sPGA score of 0 (clear) or 1 (almost clear).[[1](#)]
  - Proportion of participants achieving at least a 90% reduction in PASI score (PASI 90).[[1](#)]
  - Change from baseline in the severity of psoriasis as measured by PASI score.[[1](#)]
  - Incidence of adverse events and serious adverse events.[[1](#)]

The workflow for this Phase 2 trial is illustrated in the diagram below.



[Click to download full resolution via product page](#)

**Caption:** Workflow of the Phase 2 clinical trial for **Lomedubicitinib** in psoriasis.

## Phase 1 Studies in Healthy Participants

Two notable Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of **Lomedubicitinib** in healthy volunteers.

- NCT05579574: A study to investigate the interaction between **Lomedeucitinib** and an oral contraceptive in healthy female participants.[3]
- NCT05615012: A study to assess the effect of **Lomedeucitinib** on the pharmacokinetics of rosuvastatin and metformin in healthy participants.[3]

The primary objectives of these studies were to assess safety and tolerability, as well as to characterize the pharmacokinetic profile of **Lomedeucitinib** alone and in combination with other drugs. As with the Phase 2 study, detailed results from these Phase 1 trials are not publicly available.

## Conclusion

**Lomedeucitinib** is a selective TYK2 inhibitor that showed initial promise in early-phase clinical development for the treatment of moderate-to-severe psoriasis, with a Phase 2 trial reportedly establishing proof-of-concept. Its mechanism of action, centered on the inhibition of the IL-23/Th17 pathway, represents a targeted approach to modulating the underlying inflammatory processes in psoriasis. However, the public availability of detailed quantitative data from these early-phase trials is limited due to the deprioritization of the drug's development. While the experimental protocols provide a framework for understanding how the drug was evaluated, the absence of concrete data on efficacy, safety, and pharmacokinetics precludes a definitive assessment of its clinical potential. Further dissemination of the trial results would be necessary for a complete understanding of the clinical profile of **Lomedeucitinib**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study to Evaluate Effectiveness and Safety of BMS-986322 in Participants With Moderate-to-Severe Psoriasis [ctv.veeva.com]
- 3. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Lomedeucitinib: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12381395#early-phase-clinical-trial-results-for-lomedeucitinib>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)